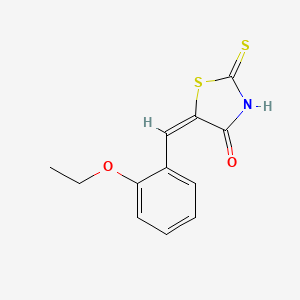

(5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c1-2-15-9-6-4-3-5-8(9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPKQOLAHHBQSR-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also known as CAS 6319-50-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula for this compound is . Key physical properties include:

- Melting Point : 206.33°C (predicted)

- Boiling Point : 409.18°C at 760 mmHg (predicted)

- Density : 1.33 g/cm³

- Refractive Index : 1.65 (predicted)

- pK Values : (predicted) .

Research indicates that this compound exhibits several biological activities primarily through its interaction with enzymatic pathways:

- Tyrosinase Inhibition : This compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibiting this enzyme can lead to potential applications in treating hyperpigmentation disorders.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and potentially reducing oxidative stress-related damage.

- Antimicrobial Properties : Preliminary studies suggest that thiazole derivatives may exhibit antimicrobial activity against various pathogens.

Tyrosinase Inhibition

A study evaluated the inhibitory effects of various thiazole derivatives on tyrosinase activity. The results indicated that this compound had an IC50 value comparable to standard inhibitors like kojic acid, demonstrating its potential as a skin-whitening agent .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH and ABTS radical scavenging assays. Results showed a significant reduction in radical concentrations, indicating robust antioxidant properties.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | High |

| ABTS Scavenging Activity | Moderate |

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against various bacterial strains. The results suggested moderate activity against gram-positive bacteria, indicating potential for further development as an antimicrobial agent.

Case Studies and Research Findings

Several case studies have highlighted the biological significance of thiazole derivatives:

-

Study on Melanogenesis : A recent investigation into the effects of thiazole derivatives on melanin production showed promising results for this compound in reducing melanin synthesis in B16F10 melanoma cells .

- Mechanism : The inhibition of tyrosinase and downregulation of melanogenesis-associated proteins were noted as key mechanisms.

- In Vivo Studies : Animal models treated with this compound exhibited reduced pigmentation compared to controls, supporting its potential therapeutic application in dermatological conditions related to hyperpigmentation.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. Studies have indicated that compounds similar to (5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one demonstrate efficacy against a range of bacterial and fungal strains. For instance, a study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, research on related compounds has shown their ability to inhibit tumor growth in vitro and in vivo models .

Proteomics Research

This compound is utilized in proteomics as a tool for studying protein interactions and functions. Its unique chemical structure allows it to act as a probe for specific biochemical pathways, facilitating the identification of protein targets in various biological systems .

Enzyme Inhibition

Studies have demonstrated that thiazole derivatives can act as enzyme inhibitors, particularly against enzymes involved in metabolic pathways. This property can be harnessed for drug development aimed at diseases characterized by dysregulated enzyme activity .

Synthesis of Functional Materials

The unique properties of this compound allow it to be used in the synthesis of novel materials with specific functionalities. Its incorporation into polymer matrices has been explored for applications in sensors and electronic devices due to its conductive properties .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL, demonstrating its potential utility in developing new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis Induction

A recent investigation published in Cancer Letters assessed the anticancer effects of thiazole derivatives on human cancer cell lines. The study found that treatment with this compound led to increased apoptosis rates and reduced cell proliferation, suggesting its promise as a therapeutic agent against cancer .

Preparation Methods

Reaction Scheme:

- Reactants: 2-ethoxybenzaldehyde + 2-mercapto-1,3-thiazol-4-one

- Catalysts/Bases: Common bases include potassium carbonate, sodium hydroxide, or organic bases like triethylamine.

- Solvents: Ethanol, methanol, or water are typically used as solvents.

- Conditions: Reflux or room temperature stirring, sometimes assisted by ultrasound irradiation to enhance reaction rates.

Detailed Preparation Methods

Conventional Reflux Method

- Procedure: The aldehyde and thiazolone are dissolved in ethanol or methanol with a catalytic amount of base (e.g., potassium carbonate).

- The mixture is refluxed for several hours (typically 2–6 hours).

- Reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is cooled, and the product precipitates or is extracted.

- Purification is achieved by recrystallization from ethanol or other suitable solvents.

Ultrasound-Assisted Synthesis

- Rationale: Ultrasound irradiation accelerates the Knoevenagel condensation by enhancing molecular interactions and mass transfer.

- Procedure: The reaction mixture of 2-ethoxybenzaldehyde, 2-mercapto-1,3-thiazol-4-one, and base (e.g., potassium carbonate) in water or ethanol is sonicated at 25–35°C.

- Reaction Time: Significantly reduced, often completed within minutes (1–10 min).

- Yield: Higher yields reported compared to conventional methods due to efficient mixing and energy input.

- Workup: Similar to the conventional method, with product isolation by filtration and recrystallization.

Base Screening and Solvent Effects

A study on related benzylidene-thiazolone derivatives demonstrated the impact of base and solvent on yield and reaction time (adapted for the ethoxy derivative):

| Entry | Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Potassium carbonate | Water | 1 | 99 |

| 2 | Triethylamine | Water | 8 | 72 |

| 3 | Diethylamine | Water | 12 | 62 |

| 4 | Potassium carbonate | Methanol | 12 | 72 |

| 5 | Triethylamine | Methanol | 13 | 42 |

This table indicates potassium carbonate in water under ultrasound or stirring conditions provides optimal yields and minimal reaction time for similar thiazolone derivatives, suggesting the same for the ethoxybenzylidene compound.

Reaction Mechanism Insights

The Knoevenagel condensation proceeds via:

- Deprotonation of the active methylene group at the 5-position of 2-mercapto-1,3-thiazol-4-one by the base.

- Nucleophilic attack on the aldehyde carbonyl of 2-ethoxybenzaldehyde.

- Elimination of water to form the conjugated benzylidene double bond with E-configuration.

The mercapto group (–SH) remains intact during this condensation, preserving the thiazolone's characteristic sulfur functionality.

Purification and Characterization

- Purification: The crude product is typically purified by recrystallization from ethanol or ethanol-water mixtures, yielding yellowish crystalline solids.

- Characterization: Confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, consistent with the expected structure.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2-ethoxybenzaldehyde, 2-mercapto-1,3-thiazol-4-one |

| Reaction type | Knoevenagel condensation |

| Base catalysts | Potassium carbonate, triethylamine, diethylamine |

| Solvents | Water, ethanol, methanol |

| Reaction conditions | Reflux (2–6 h) or ultrasound irradiation (1–10 min) |

| Typical yields | 70–99% depending on conditions |

| Purification | Recrystallization from ethanol |

Research Findings and Optimization

- Ultrasound-assisted synthesis offers a green, efficient alternative to conventional reflux, reducing reaction time from hours to minutes while maintaining or improving yield.

- Potassium carbonate in aqueous medium is the most effective base-solvent system for rapid and high-yield synthesis.

- The reaction tolerates mild conditions, making it suitable for scale-up and industrial adaptation.

- No significant side reactions such as oxidation of the mercapto group occur under these mild conditions, preserving compound integrity.

Q & A

Q. What are the recommended synthetic routes for (5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

The compound can be synthesized via a condensation reaction between 2-ethoxybenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one. Optimize reaction conditions (e.g., solvent, temperature, catalyst) to enhance yield. For example, similar thiazolidinone derivatives are synthesized using ethanol or acetic acid as solvents under reflux, followed by purification via recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.

- FT-IR to validate functional groups (e.g., C=O, C=S, and aromatic C-H stretches).

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- X-ray crystallography to resolve stereochemistry and crystal packing .

Q. What safety protocols are required when handling this compound?

Use personal protective equipment (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents. In case of exposure, rinse affected areas with water and seek medical attention .

Q. How can researchers assess the purity of synthesized batches?

Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative analysis. Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) can monitor reaction progress. Compare melting points with literature values to confirm purity .

Advanced Research Questions

Q. How does X-ray crystallography resolve the E-configuration and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals the E-configuration of the benzylidene moiety and quantifies bond angles/distances (e.g., C=C bond length ~1.34 Å). Hydrogen bonding (e.g., C–H⋯O/S) and π-π stacking interactions stabilize the crystal lattice. For example, similar thiazole derivatives exhibit monoclinic systems (space group P2₁/c) with Z = 4, validated via SHELXTL refinement .

Q. How can discrepancies between experimental and computational spectral data be resolved?

Discrepancies in NMR/IR peaks may arise from solvent effects or conformational flexibility. Cross-validate experimental data with DFT calculations (e.g., B3LYP/6-31G* basis set) using Gaussian or ORCA software. Adjust for solvent polarity in simulations (e.g., PCM model) to improve alignment .

Q. What experimental designs are optimal for evaluating the compound’s bioactivity?

Use randomized block designs with split-split plots to test bioactivity across multiple variables (e.g., concentration, cell lines). Include positive/negative controls and triplicate measurements. For antimicrobial assays, follow CLSI guidelines using MIC/MBC endpoints. Statistical analysis (ANOVA, Tukey’s HSD) ensures reproducibility .

Q. How do intermolecular hydrogen bonds influence the compound’s stability and reactivity?

Hydrogen bonds (e.g., S–H⋯O=C) reduce molecular mobility, enhancing thermal stability (TGA/DSC analysis). In solution, these interactions may slow hydrolysis of the thioamide group. Crystal packing studies show tapes or sheets stabilized by C–H⋯O bonds, which can be disrupted in polar solvents .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent). Replicate experiments using standardized protocols (e.g., identical cell lines, incubation times). Perform meta-analysis of literature data to identify trends, and use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity .

Q. Why do synthetic yields vary across studies, and how can this be mitigated?

Yield variations stem from unoptimized reaction parameters (e.g., stoichiometry, catalyst loading). Use design of experiments (DoE) to identify critical factors. For example, a central composite design can optimize temperature, solvent ratio, and reaction time. Purification methods (e.g., column vs. recrystallization) also impact yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.